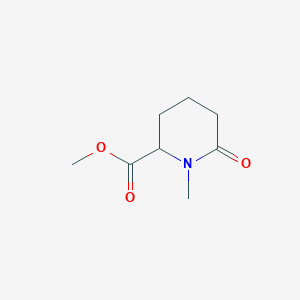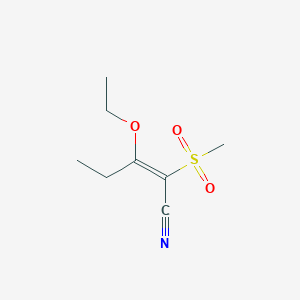
Methyl 1-methyl-6-oxopiperidine-2-carboxylate
Overview
Description
“Methyl 1-methyl-6-oxopiperidine-2-carboxylate” is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 .
Molecular Structure Analysis
The InChI code for “Methyl 1-methyl-6-oxopiperidine-2-carboxylate” is 1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 1-methyl-6-oxopiperidine-2-carboxylate” are not available in the sources I found .Physical And Chemical Properties Analysis
“Methyl 1-methyl-6-oxopiperidine-2-carboxylate” is a solid at room temperature .Scientific Research Applications
Drug Design and Synthesis
Methyl 1-methyl-6-oxopiperidine-2-carboxylate: is a valuable intermediate in the synthesis of piperidine derivatives, which are crucial building blocks in drug design . Piperidine structures are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. The compound’s reactivity allows for the creation of diverse piperidine-based frameworks, which can be tailored for specific pharmacological targets.
Enantioselective Catalysis
In the field of synthetic organic chemistry, this compound can be used to generate enantiomerically enriched piperidines through organocatalysis . These enantiomerically pure compounds are essential for the development of drugs with improved efficacy and reduced side effects, as they ensure that only the active enantiomer is present in the medication.
Biological Activity Studies
The piperidine moiety is a common feature in biologically active molecules. Methyl 1-methyl-6-oxopiperidine-2-carboxylate can be employed in the synthesis of compounds for biological activity studies, helping to identify new therapeutic agents with potential applications in medicine .
Material Science
In material science, piperidine derivatives synthesized from this compound can be used to modify the properties of materials, such as polymers, to enhance their durability, flexibility, or conductivity. This has implications for the development of advanced materials for electronics, coatings, and biomedical devices .
Chemical Education
Due to its well-characterized reactions and transformations, Methyl 1-methyl-6-oxopiperidine-2-carboxylate can be used in educational settings to demonstrate key concepts in organic synthesis and catalysis to students .
Agrochemical Research
Piperidine derivatives have applications in agrochemical research for the development of new pesticides and herbicides. The compound’s versatility in synthesis allows for the creation of novel molecules that can be tested for their efficacy in protecting crops .
Alkaloid Synthesis
As a synthetic intermediate, it can also be used in the total synthesis of complex natural products, such as alkaloids. These natural compounds have a wide range of pharmacological effects, and their synthesis is crucial for the study and production of natural product-based drugs .
Mechanism of Action
The mechanism of action for “Methyl 1-methyl-6-oxopiperidine-2-carboxylate” is not specified in the sources I found.
Safety and Hazards
properties
IUPAC Name |
methyl 1-methyl-6-oxopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXXVTTTXQNAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-6-oxopiperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)


![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)







![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)

